molecular formula C11H12N2O4 B8759632 ethyl (N'-benzoylhydrazinecarbonyl)formate

ethyl (N'-benzoylhydrazinecarbonyl)formate

Cat. No.: B8759632
M. Wt: 236.22 g/mol
InChI Key: KZKFLXXDLLPCKS-UHFFFAOYSA-N
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Description

ethyl (N'-benzoylhydrazinecarbonyl)formate is an organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of an ethyl ester group, a benzoylhydrazinyl moiety, and an oxoacetate group, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl (N'-benzoylhydrazinecarbonyl)formate typically involves the reaction of ethyl oxalyl chloride with benzoylhydrazine under controlled conditions. The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at low temperatures to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The process parameters, such as temperature, pressure, and reactant concentrations, are carefully controlled to achieve high purity and consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions: ethyl (N'-benzoylhydrazinecarbonyl)formate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the oxo group to hydroxyl groups, resulting in the formation of alcohols.

    Substitution: The benzoylhydrazinyl moiety can participate in nucleophilic substitution reactions, leading to the formation of substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions to achieve substitution reactions.

Major Products Formed:

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols and hydroxyl derivatives.

    Substitution: Substituted benzoylhydrazinyl derivatives.

Scientific Research Applications

    Chemistry: It serves as a versatile intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research has focused on its potential as a lead compound for the development of new therapeutic agents.

    Industry: It is used in the production of specialty chemicals and as a reagent in analytical chemistry.

Mechanism of Action

The mechanism of action of ethyl (N'-benzoylhydrazinecarbonyl)formate involves its interaction with specific molecular targets and pathways. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. This interaction can result in the inhibition of key biological processes, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

ethyl (N'-benzoylhydrazinecarbonyl)formate can be compared with other similar compounds, such as:

    Ethyl 2-(2-benzoylhydrazinyl)-2-methylhexanoate: This compound has a similar structure but with a different alkyl chain, leading to variations in its chemical properties and reactivity.

    Ethyl 2-(2-benzoylhydrazinyl)-2-oxoethyl benzoate: This compound contains an additional benzoate group, which can influence its biological activity and solubility.

Uniqueness: this compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activities

Properties

Molecular Formula

C11H12N2O4

Molecular Weight

236.22 g/mol

IUPAC Name

ethyl 2-(2-benzoylhydrazinyl)-2-oxoacetate

InChI

InChI=1S/C11H12N2O4/c1-2-17-11(16)10(15)13-12-9(14)8-6-4-3-5-7-8/h3-7H,2H2,1H3,(H,12,14)(H,13,15)

InChI Key

KZKFLXXDLLPCKS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(=O)NNC(=O)C1=CC=CC=C1

Origin of Product

United States

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